molecular formula C8H7N3O B8052978 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No. B8052978
M. Wt: 161.16 g/mol
InChI Key: PMBKVWCLVTYNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phosphodiesterase 4B (PDE4B) Inhibitors

    A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent PDE4B inhibitors. These inhibitors are significant for their potential application in the treatment of central nervous system diseases due to their selective inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli (Vadukoot et al., 2020).

  • ACC1 Inhibitors for Cancer and Fatty Acid Related Diseases

    1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were explored as ACC1 inhibitors. These compounds, specifically a 1-isopropyl derivative, displayed potent ACC1 inhibition, cellular potency, and favorable bioavailability, indicating their potential as research tools and therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

  • Allosteric mGluR5 Antagonists

    The compound class 1H-pyrrolo[2,3-c]pyridine-7-carboxamides was identified as a new series of allosteric mGluR5 antagonists. The variation in substituents attached to the heterocyclic scaffold improved the physicochemical parameters, maintaining high in vitro potency, which is significant for potential therapeutic applications (Koller et al., 2012).

  • Functionalization for Agrochemicals and Functional Materials

    Functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to develop compounds directing toward agrochemicals and functional materials. This includes the introduction of amino groups and conversion to podant-type compounds, demonstrating the compound's versatility in chemical synthesis (Minakata et al., 1992).

  • Antitubercular and Antibacterial Activities

    Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. These compounds showed significant activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Bodige et al., 2019).

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBKVWCLVTYNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.